molecular formula C20H19N3O10S B11964808 Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide

Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide

Cat. No.: B11964808
M. Wt: 493.4 g/mol
InChI Key: XFDBQRPYNNBGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiomorpholine ring, which is a sulfur-containing heterocycle, and two nitrophenyl groups, which contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide typically involves multi-step organic reactions. One common method includes the reaction of dimethyl 2,6-dibromo-3,5-dicarboxylate with 4-nitroaniline in the presence of a base, followed by cyclization with sulfur-containing reagents to form the thiomorpholine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be further oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiomorpholine derivatives.

Scientific Research Applications

Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide involves its interaction with biological molecules. The nitrophenyl groups can interact with proteins and enzymes, potentially inhibiting their function. The thiomorpholine ring may also play a role in binding to specific molecular targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3,5-bis(4-aminophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide: Similar structure but with amino groups instead of nitro groups.

    Dimethyl 3,5-bis(4-chlorophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide: Contains chlorophenyl groups instead of nitrophenyl groups.

Uniqueness

Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide is unique due to the presence of nitrophenyl groups, which contribute to its reactivity and potential biological activity. The combination of the thiomorpholine ring and nitrophenyl groups makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C20H19N3O10S

Molecular Weight

493.4 g/mol

IUPAC Name

dimethyl 3,5-bis(4-nitrophenyl)-1,1-dioxo-1,4-thiazinane-2,6-dicarboxylate

InChI

InChI=1S/C20H19N3O10S/c1-32-19(24)17-15(11-3-7-13(8-4-11)22(26)27)21-16(18(20(25)33-2)34(17,30)31)12-5-9-14(10-6-12)23(28)29/h3-10,15-18,21H,1-2H3

InChI Key

XFDBQRPYNNBGRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(NC(C(S1(=O)=O)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.